molecular formula C25H27N3O2 B2436129 [4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone CAS No. 478249-48-8

[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone

Cat. No.: B2436129
CAS No.: 478249-48-8
M. Wt: 401.51
InChI Key: QFJJVBPLUHYZEM-UHFFFAOYSA-N
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Description

[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential interactions with biological molecules and its effects on cellular processes. Studies may focus on its binding affinity to proteins, enzymes, and receptors, as well as its potential as a lead compound for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Researchers are interested in its ability to modulate biological pathways and its efficacy in treating various diseases. Preclinical studies may involve testing its pharmacokinetics, toxicity, and therapeutic effects in animal models.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new materials and products with specific functionalities.

Mechanism of Action

The mechanism of action of [4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological pathways. The specific molecular targets and pathways involved depend on the context of its use, whether in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone apart from these similar compounds is its unique combination of a piperazine ring and a pyrrole ring, each substituted with distinct functional groups

Properties

IUPAC Name

[5-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-17-8-9-23(19(3)14-17)27-10-12-28(13-11-27)25(30)22-15-20(16-26-22)24(29)21-7-5-4-6-18(21)2/h4-9,14-16,26H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJJVBPLUHYZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CN3)C(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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